1-[2-(2,3-dichlorophenoxy)ethyl]azepane
Description
1-[2-(2,3-Dichlorophenoxy)ethyl]azepane is a nitrogen-containing heterocyclic compound featuring an azepane (7-membered saturated ring) core substituted at the nitrogen atom with a 2-(2,3-dichlorophenoxy)ethyl group. Its molecular formula is C₁₄H₁₉Cl₂NO, with a calculated molecular weight of ~288.24 g/mol. The structure comprises a dichlorinated aromatic ring linked via an ether-oxygen to an ethyl spacer, which connects to the azepane nitrogen.
Properties
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-6-5-7-13(14(12)16)18-11-10-17-8-3-1-2-4-9-17/h5-7H,1-4,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBCRRXERKDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and 1-bromo-2-chloroethane.
Formation of 2-(2,3-dichlorophenoxy)ethyl Bromide: 2,3-dichlorophenol is reacted with 1-bromo-2-chloroethane in the presence of a base, such as potassium carbonate, to form 2-(2,3-dichlorophenoxy)ethyl bromide.
Nucleophilic Substitution: The 2-(2,3-dichlorophenoxy)ethyl bromide is then subjected to nucleophilic substitution with azepane (hexamethyleneimine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dichlorophenoxy)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(2,3-dichlorophenoxy)ethyl]azepane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include 1-[3-(2-phenoxyethoxy)benzoyl]azepane (CAS 881587-28-6, ) and other azepane derivatives. Below is a comparative analysis:
*Hypothetical LogP values inferred from substituent contributions.
Key Differences and Implications
Substituent Effects: The 2,3-dichlorophenoxy group in the target compound increases electron-withdrawing character and lipophilicity compared to the non-halogenated phenoxyethoxy group in 1-[3-(2-phenoxyethoxy)benzoyl]azepane. This may improve membrane permeability in biological systems but reduce aqueous solubility. The benzoyl group in the analog introduces a hydrogen-bond-accepting ketone, which could enhance binding to polar enzymatic pockets, whereas the target’s ether linkage lacks this capability.
Molecular Weight and Flexibility :
- The target compound’s lower molecular weight (~288 vs. 339 g/mol) and shorter ethyl spacer may favor better bioavailability and conformational rigidity compared to the ethoxyethyl-benzoyl analog.
However, introducing chlorine atoms may necessitate harsh halogenation conditions.
Pharmacological Considerations (Hypothetical)
- Target Compound: The dichlorophenoxy group may confer affinity for chlorinated compound-binding receptors (e.g., certain G-protein-coupled receptors or herbicide targets).
- Analog from : The benzoyl group could serve as a pharmacophore in protease inhibitors or kinase modulators due to its hydrogen-bonding capacity.
Research Findings and Limitations
- Direct Studies: No peer-reviewed data on this compound were identified. Comparative insights are extrapolated from structural analogs like 1-[3-(2-phenoxyethoxy)benzoyl]azepane .
- Experimental Gaps : Key properties (e.g., solubility, stability, toxicity) remain uncharacterized. Synthesis protocols and biological activity assays are needed for validation.
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